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Compound of Interest

Phenyl-glutarimide 4'-oxyacetic
Compound Name: o
aci

Cat. No.: B12379936

An in-depth analysis of the chemical and physical properties, synthesis, and biological activity
of a next-generation cereblon ligand for targeted protein degradation.

Introduction

Phenyl-glutarimide 4'-oxyacetic acid has emerged as a significant building block in the field
of targeted protein degradation (TPD). As a carboxylic acid-functionalized ligand for the E3
ubiquitin ligase cereblon (CRBN), it serves as a crucial component in the design and synthesis
of Proteolysis Targeting Chimeras (PROTACS). This technical guide provides a comprehensive
overview of its chemical and physical properties, detailed experimental protocols for its
synthesis and characterization, and an exploration of its mechanism of action for researchers,
scientists, and drug development professionals. A key advantage of phenyl-glutarimide-based
ligands is their enhanced hydrolytic stability compared to traditional immunomodulatory imide
drugs (IMiDs), offering a more robust scaffold for PROTAC development.[1][2]

Chemical and Physical Properties

Phenyl-glutarimide 4'-oxyacetic acid, with the chemical formula C13H13NOs, possesses a
molecular weight of 263.25 g/mol . The following table summarizes its key chemical and
physical properties.
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Property Value Reference

2-(4-(2,6-dioxopiperidin-3-
IUPAC Name ] ) [3]
yl)phenoxy)acetic acid

CAS Number 2782024-58-0 [4]
Molecular Formula C13H13NOs

Molecular Weight 263.25 g/mol

Appearance Solid powder [3]
Purity >95% (via HPLC)

N Store at -20°C for long-term
Storage Conditions
storage.

Solubility Soluble in DMSO. [5]

Note: Specific quantitative data for melting point and solubility in various solvents are not
readily available in the reviewed literature.

Synthesis Protocol

The synthesis of Phenyl-glutarimide 4'-oxyacetic acid is achieved through a two-step
process involving the synthesis of its tert-butyl ester precursor followed by hydrolysis. The
detailed methodology is adapted from the supplementary information of Min J, et al., Angew
Chem Int Ed Engl. 2021.

Step 1: Synthesis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
This step involves a Suzuki-Miyaura cross-coupling reaction.
e Reactants:

o 3-(4-hydroxyphenyl)piperidine-2,6-dione

o tert-butyl 2-bromoacetate

o Palladium catalyst (e.g., Pd(PPhs)a)
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o Base (e.g., K2COs3)

o Solvent (e.g., DMF)

e Procedure:

o To a solution of 3-(4-hydroxyphenyl)piperidine-2,6-dione in DMF, add tert-butyl 2-
bromoacetate and K2CO:s.

o De-gas the mixture with argon for 15-20 minutes.

o Add the palladium catalyst to the reaction mixture.

o Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) and monitor the
progress by TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(4-
(2,6-dioxopiperidin-3-yl)phenoxy)acetate.

Step 2: Hydrolysis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves the removal of the tert-butyl protecting group.

e Reactants:

o tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

o Acid (e.g., Trifluoroacetic acid - TFA)

o Solvent (e.g., Dichloromethane - DCM)

e Procedure:
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o Dissolve tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate in DCM.
o Add TFA to the solution at room temperature.

o Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction by
TLC or LC-MS.

o Upon completion, concentrate the reaction mixture under reduced pressure to remove the
solvent and excess TFA.

o The resulting residue is Phenyl-glutarimide 4'-oxyacetic acid. Further purification may

be performed if necessary.
Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of Phenyl-glutarimide 4'-oxyacetic acid to
the CRBN protein. The protocol is based on a competitive binding format.[6]

o Materials:

o Recombinant human CRBN protein

[¢]

Fluorescently labeled CRBN ligand (e.g., fluorescein-labeled pomalidomide)

[¢]

Phenyl-glutarimide 4'-oxyacetic acid (test compound)

o

Assay buffer (e.g., PBS with 0.01% Tween-20)

o

Black, low-volume 384-well plates

e Procedure:
o Prepare a serial dilution of Phenyl-glutarimide 4'-oxyacetic acid in the assay buffer.
o In a 384-well plate, add a fixed concentration of the fluorescently labeled CRBN ligand.

o Add the serially diluted Phenyl-glutarimide 4'-oxyacetic acid to the wells.
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o Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN
protein to each well.

o Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow
the binding to reach equilibrium.

o Measure the fluorescence polarization using a suitable plate reader.

o The decrease in fluorescence polarization is proportional to the displacement of the
fluorescent ligand by the test compound.

o Calculate the ICso value by plotting the change in fluorescence polarization against the
concentration of the test compound.

Hydrolytic Stability Assay (HPLC-based)

This assay evaluates the stability of Phenyl-glutarimide 4'-oxyacetic acid in aqueous
solutions over time, a critical parameter for its application in biological systems.[7]

o Materials:

o Phenyl-glutarimide 4'-oxyacetic acid

[e]

Buffer solutions at different pH values (e.g., pH 7.4 for physiological conditions)

o

High-performance liquid chromatography (HPLC) system with a UV detector

[¢]

C18 reverse-phase HPLC column

o

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
e Procedure:

o Prepare a stock solution of Phenyl-glutarimide 4'-oxyacetic acid in a suitable solvent
(e.g., DMSO).

o Dilute the stock solution in the desired buffer (e.g., PBS at pH 7.4) to a final concentration.
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o Incubate the solution at a controlled temperature (e.g., 37 °C).
o At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

o Immediately quench any further degradation by adding an equal volume of a cold organic
solvent (e.g., acetonitrile).

o Analyze the samples by HPLC.
o Quantify the peak area of the parent compound at each time point.

o Determine the half-life (t1/2) of the compound by plotting the percentage of the remaining
parent compound against time.

Mechanism of Action in PROTACs

Phenyl-glutarimide 4'-oxyacetic acid functions as the E3 ligase-binding moiety within a
PROTAC molecule. The carboxylic acid group provides a convenient handle for conjugation to
a linker, which is in turn attached to a ligand that binds to a target protein of interest (POI).
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Caption: Mechanism of action for a PROTAC utilizing a phenyl-glutarimide based CRBN ligand.
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The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close
proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin from an
E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POl is then recognized and
degraded by the proteasome, leading to its selective removal from the cell. The PROTAC

molecule is subsequently released and can engage in further catalytic cycles of POI
degradation.

Experimental Workflow for PROTAC Development

The development of a PROTAC using Phenyl-glutarimide 4'-oxyacetic acid typically follows

a structured workflow.
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Caption: A typical experimental workflow for the development of PROTACS.

Conclusion

Phenyl-glutarimide 4'-oxyacetic acid represents a valuable tool for the development of next-
generation therapeutics based on targeted protein degradation. Its enhanced chemical stability
addresses a key limitation of earlier CRBN ligands, paving the way for more robust and
effective PROTACSs. The detailed protocols and conceptual frameworks provided in this guide
are intended to support researchers and drug developers in harnessing the potential of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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